Physicochemical Property Differentiation: Boiling Point, Density, and LogP vs. Unsubstituted Parent
The 2-methyl substituent on the bicyclo[4.1.0]hept-2-ene core alters all three key physicochemical parameters relative to the unsubstituted parent compound (CAS 2566-57-6). The predicted boiling point increases from 110.3 °C (parent) to 131.4 ± 7.0 °C (2-methyl derivative), the predicted density decreases from 0.955 g/cm³ to 0.928 ± 0.06 g/cm³, and the calculated LogP increases from 1.97 to 2.36 [1][2]. These shifts are quantifiable and directly relevant to distillation cut-point selection, extraction solvent optimization, and chromatographic retention time prediction.
| Evidence Dimension | Boiling point, density, and octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | bp 131.4 ± 7.0 °C (predicted); density 0.928 ± 0.06 g/cm³ (predicted); LogP 2.36 |
| Comparator Or Baseline | Bicyclo[4.1.0]hept-2-ene (CAS 2566-57-6): bp 110.3 °C at 760 mmHg; density 0.955 g/cm³; LogP 1.97 |
| Quantified Difference | Δbp ≈ +21 °C; Δdensity ≈ –0.027 g/cm³; ΔLogP ≈ +0.39 |
| Conditions | Predicted/computed values from authoritative chemical databases using standard QSPR methods |
Why This Matters
A 21 °C boiling point differential enables straightforward separation of unreacted parent from the methylated product by fractional distillation, while the LogP shift of +0.39 units alters partitioning behavior in biphasic reaction systems and chromatographic purification.
- [1] Molaid. 5-甲基二环[4.1.0]庚-4-烯 | 53262-14-9. Boiling point: 131.4±7.0 °C (Predicted); Density: 0.928±0.06 g/cm³ (Predicted). https://www.molaid.com/MS_157728 (accessed 2026). View Source
- [2] ChemSrc. Bicyclo[4.1.0]hept-4-ene (CAS 2566-57-6): Density 0.955 g/cm³; Boiling point 110.3 °C at 760 mmHg; LogP 1.97250. https://m.chemsrc.com/baike/487399.html (accessed 2026). View Source
